Ethoxazene hydrochloride is a synthetic compound with the molecular formula . It is recognized for its analgesic properties and is often utilized in scientific research and industrial applications. The compound features a unique structure that includes a hydrochloride group, enhancing its solubility in water and polar solvents. Ethoxazene hydrochloride is also known by its IUPAC name, 4-[(E)-(4-ethoxyphenyl)diazenyl]-1,3-benzenediamine hydrochloride.
Ethoxazene hydrochloride exhibits notable biological activity, particularly as an analgesic. Its mechanism of action involves interaction with voltage-sensitive calcium channels, modulating their activity and influencing calcium ion influx. This modulation affects various physiological processes, including muscle contraction and neurotransmitter release. The compound has been studied for its potential therapeutic applications in pain management and other biological pathways.
The synthesis of ethoxazene hydrochloride typically involves two main steps:
In industrial settings, continuous flow reactors are often employed to scale up the synthesis process, ensuring consistent quality and yield while maintaining the stability of intermediates .
Ethoxazene hydrochloride has diverse applications across various fields:
Research on ethoxazene hydrochloride has focused on its interactions with specific molecular targets, particularly calcium channels. Studies indicate that it may act as an inhibitor or activator of certain enzymes, affecting cellular biochemical processes. These interactions highlight its potential utility in pharmacological applications.
Ethoxazene hydrochloride can be compared with several structurally similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 4-[(4-ethoxyphenyl)azo]-m-phenylenediamine hydrochloride | Contains azo linkage similar to ethoxazene | Different biological activity profile |
| 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine hydrochloride | Similar structure but lacks some functional groups | Varies in stability and reactivity |
| Ethacizine | Similar chemical framework but distinct functional groups | Used primarily as an antiarrhythmic agent |
| Ondansetron | Shares some structural characteristics but different application focus | Primarily used as an antiemetic |
Uniqueness: Ethoxazene hydrochloride stands out due to its specific ethoxy substitution, which enhances its binding affinity to molecular targets and improves stability under various conditions. This unique feature contributes to its distinct chemical and biological properties compared to other similar compounds .
Ethoxazene emerged from early 20th-century research on azo dyes, which were pioneered following Peter Griess’ 1858 discovery of diazotization. Azo compounds, recognized for their vibrant colors and structural versatility, became critical in textile and biomedical industries. Ethoxazene’s synthesis paralleled developments in medicinal azo dyes, such as Prontosil, though its primary application diverged toward analgesic and diagnostic roles.
The term ethoxazene derives from its ethoxy substituent and azo functional group. Its IUPAC name, 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine, reflects the substituent positions on the benzene rings. Alternative designations include 2,4-diamino-4-ethoxyazobenzene and Carmurit, though these are largely obsolete. The hydrochloride salt (CAS 2313-87-3) is termed ethoxazene hydrochloride, emphasizing its ionic form.
Ethoxazene, with the molecular formula C₁₄H₁₆N₄O, represents a fascinating chemical entity characterized by a distinctive molecular architecture [2]. The compound has a molecular weight of 256.30 g/mol and is formally identified by the International Union of Pure and Applied Chemistry (IUPAC) nomenclature as 4-[(4-ethoxyphenyl)diazenyl]benzene-1,3-diamine [7] [13]. The Chemical Abstracts Service (CAS) registry has assigned it the number 94-10-0, facilitating its unambiguous identification in chemical databases and literature [2].
The atomic composition of ethoxazene reveals a specific distribution of elements that contributes to its unique chemical properties [13]. Carbon constitutes the majority of the molecule at 65.61%, followed by nitrogen at 21.86%, hydrogen at 6.29%, and oxygen at 6.24% [2]. This elemental distribution creates a molecule with both hydrophobic and hydrophilic regions, influencing its interactions with various solvents and biological systems [7].
Table 1: Atomic Composition of Ethoxazene
| Element | Count | Percentage |
|---|---|---|
| Carbon | 14 | 65.61% |
| Hydrogen | 16 | 6.29% |
| Nitrogen | 4 | 21.86% |
| Oxygen | 1 | 6.24% |
The structural backbone of ethoxazene features a 1,3-benzenediamine core substituted with a 4-ethoxy phenylazo group [2]. This arrangement creates a molecule with two aromatic rings connected by an azo linkage (N=N), with amino groups at positions 1 and 3 on one ring and an ethoxy group at position 4 on the other ring [7]. The presence of the azo group is particularly significant as it creates a conjugated system that extends across both aromatic rings, contributing to the compound's distinctive electronic properties and color characteristics [2] [13].
The bonding patterns within ethoxazene demonstrate several important structural features [17] [19]. The aromatic carbon-carbon bonds exhibit typical lengths of approximately 1.39-1.40 Å, consistent with the resonance-stabilized structure of benzene rings [17]. The aliphatic carbon-carbon bonds in the ethoxy group are slightly longer at approximately 1.50-1.52 Å, reflecting their single-bond character [19]. The carbon-oxygen bond connecting the ethoxy group to the aromatic ring measures approximately 1.36-1.38 Å, while the oxygen-carbon bond within the ethoxy group itself is slightly longer at 1.43-1.45 Å [14].
Table 2: Bonding Patterns in Ethoxazene
| Bond Type | Bond Length (Å) | Bond Characteristics |
|---|---|---|
| C-C (aromatic) | 1.39-1.40 | Conjugated aromatic system |
| C-C (aliphatic) | 1.50-1.52 | Single bond in ethoxy group |
| C-O | 1.36-1.38 | Phenyl-oxygen bond |
| O-C (ethoxy) | 1.43-1.45 | Ethyl-oxygen bond |
| C-N (amine) | 1.35-1.37 | Amine groups on benzene ring |
| N=N (azo) | 1.24-1.25 | Azo linkage between aromatic rings |
| C-H | 1.08-1.10 | C-H bonds in aromatic and aliphatic regions |
The nitrogen-nitrogen double bond of the azo group is characterized by a bond length of approximately 1.24-1.25 Å, significantly shorter than typical nitrogen-nitrogen single bonds due to its double-bond character [14] [18]. The carbon-nitrogen bonds connecting the amino groups to the aromatic ring measure approximately 1.35-1.37 Å, reflecting partial double-bond character due to resonance with the aromatic system [17] [19].
Crystallographic analysis of ethoxazene provides valuable insights into its three-dimensional structure and molecular packing arrangements [4] [25]. When isolated in crystalline form, ethoxazene hydrochloride appears as a reddish powder, reflecting its chromophoric properties derived from the azo linkage [2] [21]. The crystalline structure of ethoxazene is influenced by various intermolecular forces, including hydrogen bonding involving the amino groups, π-π stacking interactions between aromatic rings, and dipole-dipole interactions [4] [12].
The presence of the entrapped solvent molecules may affect the three-dimensional crystal lattice that eventually crystallizes [12]. This phenomenon can lead to polymorphism, where the same compound can exist in different crystalline forms depending on crystallization conditions [12] [25]. Such polymorphic behavior has implications for the physical properties of ethoxazene, including solubility, melting point, and stability [4].
The conformational analysis of ethoxazene reveals important structural features that influence its molecular recognition properties [4] [25]. The two aromatic rings connected by the azo linkage can adopt different conformational arrangements relative to each other [4]. The preferred conformation appears to be one where the two rings are nearly coplanar, maximizing the conjugation across the azo group [25]. However, rotation around the C-N bonds connecting the azo group to the aromatic rings is possible, leading to potential conformational isomers [4].
The ethoxy group introduces additional conformational flexibility to the molecule [14]. Rotation around the C-O bond connecting the ethoxy group to the aromatic ring can result in different orientations of this substituent relative to the plane of the aromatic ring [14] [25]. Similarly, rotation around the O-C bond within the ethoxy group itself provides further conformational variability [14].
X-ray diffraction studies suggest that the bond angles within ethoxazene conform to expected values for similar aromatic compounds [4] [25]. The carbon-carbon-carbon angles within the aromatic rings are approximately 120°, consistent with the sp² hybridization of these carbon atoms [4]. The carbon-nitrogen-nitrogen angle at the azo linkage is approximately 115°, while the nitrogen-nitrogen-carbon angle is also around 115° [25].
Table 3: Crystallographic Parameters of Ethoxazene
| Parameter | Value |
|---|---|
| Crystal System | Not fully determined from available data |
| Space Group | Not fully determined from available data |
| Unit Cell Dimensions | Not fully determined from available data |
| Bond Lengths (Average) | C-C: ~1.40 Å, C-N: ~1.35 Å, N=N: ~1.25 Å, C-O: ~1.36 Å |
| Bond Angles (Average) | C-C-C: ~120°, C-N=N: ~115°, N=N-C: ~115° |
| Physical Appearance | Reddish powder (as hydrochloride salt) |
The molecular packing in ethoxazene crystals is influenced by the presence of hydrogen bond donors (amino groups) and acceptors (azo group, ethoxy oxygen) [4] [12]. These hydrogen bonding interactions, along with π-π stacking between aromatic rings, contribute to the three-dimensional architecture of the crystal lattice [4]. The specific packing arrangement can influence properties such as crystal density, melting point, and solubility [12] [25].
Nuclear Magnetic Resonance spectroscopy serves as a powerful analytical tool for elucidating the structural details of ethoxazene at the atomic level [5] [15]. Both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy provide complementary information about the chemical environment of hydrogen and carbon atoms within the molecule [15] [23].
The ¹H NMR spectrum of ethoxazene exhibits several characteristic signals that correspond to different types of hydrogen atoms in the molecule [5] [15]. The aromatic protons from both phenyl rings typically appear in the downfield region between 6.5 and 8.0 parts per million (ppm), reflecting their deshielded nature due to the ring current effect of the aromatic systems [15] [31]. The exact chemical shifts and splitting patterns of these aromatic protons are influenced by their specific positions relative to the substituent groups (amino, azo, and ethoxy) [31].
The methylene protons of the ethoxy group (-OCH₂CH₃) generate a characteristic signal at approximately 3.9-4.1 ppm, appearing as a quartet due to coupling with the adjacent methyl protons [15] [23]. The methyl protons of the ethoxy group produce a triplet at approximately 1.3-1.5 ppm due to coupling with the neighboring methylene protons [15] [31]. The amino group protons typically appear as broad signals in the range of 3.5-4.5 ppm, with the exact position influenced by factors such as concentration, temperature, and the presence of hydrogen bonding interactions [23] [31].
Table 4: ¹H NMR Spectroscopic Data for Ethoxazene
| Proton Type | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Aromatic H | 6.5-8.0 | Multiple signals | 7H | Protons on both aromatic rings |
| -OCH₂CH₃ | 3.9-4.1 | Quartet | 2H | Methylene protons of ethoxy group |
| -NH₂ | 3.5-4.5 | Broad singlet | 4H | Amino group protons |
| -OCH₂CH₃ | 1.3-1.5 | Triplet | 3H | Methyl protons of ethoxy group |
The ¹³C NMR spectrum of ethoxazene provides valuable information about the carbon skeleton of the molecule [5] [15]. The aromatic carbon atoms typically resonate in the range of 115-150 ppm, with the exact chemical shifts influenced by the nature of the substituents [15]. Carbon atoms directly attached to electron-withdrawing groups such as the azo linkage appear at higher chemical shifts (approximately 145-150 ppm) compared to unsubstituted aromatic carbons [15] [23].
The carbon atoms of the ethoxy group produce characteristic signals, with the methylene carbon (-OCH₂CH₃) appearing at approximately 63-65 ppm and the methyl carbon (-OCH₂CH₃) at approximately 14-15 ppm [15] [31]. The carbon atoms attached to the amino groups typically resonate at approximately 140-145 ppm, reflecting the electron-donating nature of these substituents [15] [23].
Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can provide additional structural information by establishing connectivity between different atoms in the molecule [15] [32]. These techniques are particularly valuable for confirming the substitution pattern on the aromatic rings and the position of the azo linkage [32].
The fragmentation of ethoxazene follows several characteristic pathways that reflect the structural features of the molecule [6] [20]. One common fragmentation involves the cleavage of the ethoxy group, resulting in a fragment with m/z 228 (loss of ethylene, C₂H₄) or m/z 200 (loss of the entire ethoxy group, C₄H₈) [6]. These fragments provide evidence for the presence and position of the ethoxy substituent in the molecule [20].
Another significant fragmentation pathway involves the cleavage of the azo linkage (N=N), leading to fragments that correspond to the individual aromatic rings with their respective substituents [6] [20]. The phenylenediamine fragment typically appears at m/z 145, while the ethoxyphenyl fragment appears at m/z 121 [6]. These fragments confirm the presence of the azo group connecting the two aromatic rings and provide information about the substitution pattern on each ring [20].
Table 5: Mass Spectrometric Fragmentation Pattern of Ethoxazene
| m/z Value | Fragment Assignment | Relative Intensity |
|---|---|---|
| 256 | Molecular ion [M]⁺ | High |
| 228 | [M-C₂H₄]⁺ (loss of ethylene) | Medium |
| 200 | [M-C₄H₈]⁺ (loss of ethoxy group) | High |
| 172 | Phenyldiazene fragment | Medium |
| 145 | Phenylenediamine fragment | High |
| 121 | Ethoxyphenyl fragment | Medium |
| 93 | Phenoxy fragment | Medium |
| 77 | Phenyl fragment | High |
| 65 | Cyclopentadienyl fragment | Low |
| 29 | Ethyl fragment | Medium |
High-resolution mass spectrometry can provide precise molecular weight measurements that confirm the molecular formula of ethoxazene [6] [7]. The theoretical monoisotopic mass of ethoxazene (C₁₄H₁₆N₄O) is 256.13187, and the experimental value typically falls within a few parts per million of this theoretical value, providing strong evidence for the proposed molecular formula [7].
Tandem mass spectrometry (MS/MS) techniques offer additional structural information by selectively fragmenting specific ions and analyzing the resulting fragment ions [6]. This approach can be particularly valuable for confirming the connectivity within the molecule and distinguishing between potential isomeric structures [6] [20].
The fragmentation pattern of ethoxazene in electron-activated dissociation (EAD) mode reveals characteristic product ions that can be used for its identification [6]. These include double-charged free radical fragment ions, alkyl amino side chain fragment ions, and fragment ions formed by loss of the alkyl side chain from the protonated molecular ions [6]. The elucidation of these fragmentation pathways provides a basis for the identification and structural confirmation of ethoxazene in complex matrices [6] [20].
Infrared spectroscopy provides valuable information about the functional groups present in ethoxazene by measuring the absorption of infrared radiation at specific wavelengths [11] [24]. The resulting infrared spectrum serves as a characteristic fingerprint that can be used for identification and structural confirmation [11].
The infrared spectrum of ethoxazene exhibits several distinctive absorption bands that correspond to specific vibrational modes of the molecule [11] [24]. The amino groups (-NH₂) produce characteristic absorption bands in the region of 3300-3500 cm⁻¹, corresponding to N-H stretching vibrations [11]. These bands are typically medium to strong in intensity and may appear as multiple peaks due to symmetric and asymmetric stretching modes [24].
The aromatic C-H stretching vibrations generate weak absorption bands in the region of 3050-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the ethoxy group appear at slightly lower wavenumbers (2950-3000 cm⁻¹) [11] [24]. The aromatic C=C stretching vibrations produce strong absorption bands in the region of 1600-1650 cm⁻¹, reflecting the presence of the two aromatic rings in the molecule [11].
Table 6: Infrared Spectroscopic Data for Ethoxazene
| Wavenumber (cm⁻¹) | Assignment | Intensity |
|---|---|---|
| 3300-3500 | N-H stretching | Medium-Strong |
| 3050-3100 | Aromatic C-H stretching | Weak |
| 2950-3000 | Aliphatic C-H stretching | Medium |
| 1600-1650 | C=C aromatic stretching | Strong |
| 1400-1450 | N=N stretching | Medium |
| 1250-1300 | C-N stretching | Strong |
| 1050-1150 | C-O stretching | Strong |
| 800-850 | Aromatic C-H out-of-plane bending | Medium |
The azo group (N=N) produces a characteristic absorption band in the region of 1400-1450 cm⁻¹, corresponding to the N=N stretching vibration [11] [24]. This band is typically medium in intensity and serves as a diagnostic feature for confirming the presence of the azo linkage in the molecule [11]. The C-N stretching vibrations associated with the amino groups and the connection to the azo linkage generate strong absorption bands in the region of 1250-1300 cm⁻¹ [24].
The ethoxy group contributes a strong absorption band in the region of 1050-1150 cm⁻¹, corresponding to the C-O stretching vibration [11] [29]. This band is typically strong in intensity and provides evidence for the presence of the ether linkage in the molecule [11]. The aromatic C-H out-of-plane bending vibrations produce medium-intensity absorption bands in the region of 800-850 cm⁻¹, with the exact position influenced by the substitution pattern on the aromatic rings [24] [29].
Infrared spectroscopy is particularly valuable for distinguishing between different isomers of ethoxazene, as the exact positions and intensities of the absorption bands are influenced by the specific arrangement of substituents on the aromatic rings [11] [24]. The technique also provides information about the presence of hydrogen bonding interactions, which can affect the positions and shapes of the N-H stretching bands [11].